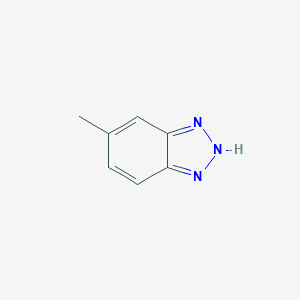

5-Methyl-1H-benzotriazole

説明

a corrosion inhibitor and water pollutant

Structure

3D Structure

特性

IUPAC Name |

5-methyl-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUDIIUSNGCQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1038743 | |

| Record name | 5-Methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-85-6 | |

| Record name | 5-Methylbenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1038743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9DI72TU6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyl-1H-benzotriazole chemical properties and structure

An In-depth Technical Guide to 5-Methyl-1H-benzotriazole: Chemical Properties, Structure, and Applications

Introduction

This compound, also known as tolyltriazole, is a versatile heterocyclic organic compound widely utilized across various industrial and research sectors. It is a derivative of benzotriazole (B28993), featuring a methyl group attached to the benzene (B151609) ring.[1] This substitution enhances its properties, particularly its solubility in organic solvents and its efficacy in specific applications.[2] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis and analysis, and its primary applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound consists of a benzene ring fused to a 1,2,3-triazole ring, with a methyl group substituted at the 5-position of the bicyclic system.[1][3] This structure is responsible for its characteristic chemical behavior, including its ability to act as a potent corrosion inhibitor and UV stabilizer.[2]

The compound is identified by the CAS Registry Number 136-85-6.[2] Key structural identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 5-Methylbenzotriazole, 5-MBTA, 5-Tolyltriazole[1][2][4] |

| SMILES String | Cc1ccc2[nH]nnc2c1[5] |

| InChI Key | LRUDIIUSNGCQKF-UHFFFAOYSA-N[5][6] |

Physicochemical Properties

This compound is typically a cream to beige or white to light yellow crystalline powder.[2][3] Its key physical and chemical properties are compiled below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇N₃ | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| Melting Point | 78 - 85 °C | [2][4] |

| Boiling Point | 210-212 °C @ 12 mmHg; 323 °C (atm) | [2][5][7][8] |

| Water Solubility | 6.0 g/L at 25 °C | [3][6][9] |

| Other Solubilities | Slightly soluble in Chloroform and Methanol | [3][6][10] |

| pKa (Predicted) | 8.74 ± 0.40 | [3][6][10] |

| Vapor Pressure | 0.001 Pa at 25 °C | [3][6][10] |

| Max UV Absorbance (λmax) | 276 nm (in H₂O) | [3][4][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocols

Several methods for the synthesis of this compound have been established. A common industrial approach involves the diazotization of a methylated ortho-phenylenediamine derivative.[11]

Method 1: From 3,4-Diaminotoluene (B134574) A patented method describes the synthesis using 3,4-diaminotoluene as the starting material.[12]

-

Dissolution : 3,4-diaminotoluene is dissolved in purified water by heating.

-

Reaction : Sodium nitrite (B80452) is added to the solution to initiate the reaction.

-

Cooling & Crystallization : The solution is cooled, and sulfuric acid is added dropwise, leading to the formation of a large quantity of crystals.

-

Isolation : The mixture undergoes liquid removal to isolate the crystals.

-

Purification : The isolated crystals are heated for dehydration and then distilled to yield the final this compound product with a purity of approximately 99.5%.[12]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis of this compound.[13][14]

Method: Reverse-Phase HPLC (RP-HPLC) This method is suitable for quantifying this compound in aqueous samples.[15][16]

-

System : High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[14]

-

Column : C18 Column (e.g., 5 µm particle size, 4.6 x 150 mm).[14]

-

Mobile Phase : Isocratic mixture of acetonitrile (B52724) (ACN) and reagent-grade water, typically in a 50:50 ratio.[14] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[15][16]

-

Flow Rate : 1.0 mL/min.[14]

-

Detection Wavelength : 280 nm.[14]

-

Injection Volume : 25-50 µL.[14]

-

Sample Preparation : Due to its solubility, this compound can often be directly dissolved in water (with sonication if needed), methanol, or acetonitrile, simplifying sample preparation.[13][14]

For more complex matrices or trace-level detection, methods involving solid-phase extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed.[17]

Applications in Research and Industry

The unique properties of this compound make it valuable in several fields.

-

Corrosion Inhibition : This is one of its primary uses. It is highly effective in protecting copper and its alloys, such as brass, from corrosion in various environments.[3] It forms a stable, protective complex layer on the metal surface.[18] This makes it an essential additive in metalworking fluids, engine coolants, and aircraft deicing fluids.[2][3][10]

-

UV Stabilization : It functions as a UV absorber, protecting plastics, coatings, and other polymeric materials from degradation caused by exposure to ultraviolet light.[2] This application is critical for products requiring long-term outdoor durability.[2]

-

Pharmaceutical and Agrochemical Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]

-

Analytical and Environmental Chemistry : It is used as a reagent in various analytical procedures.[2] Due to its use in deicing fluids and other products, it has become an environmental contaminant of interest, leading to the development of sensitive analytical methods for its detection in aqueous environments.[5][13][19]

-

Electronics Manufacturing : In the electronics industry, it is used in cleaning agents to remove metal oxides from chip surfaces without causing corrosion, thereby enhancing chip quality and performance.[20]

References

- 1. This compound | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 136-85-6 [chemicalbook.com]

- 4. This compound 136-85-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 5-甲基-1H-苯并三唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound 136-85-6 | TCI AMERICA [tcichemicals.com]

- 9. parchem.com [parchem.com]

- 10. This compound CAS#: 136-85-6 [m.chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. CN1978435A - Method for producing 5-methyl benzotriazole - Google Patents [patents.google.com]

- 13. imedpub.com [imedpub.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound | SIELC Technologies [sielc.com]

- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzotriazole - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Experienced supplier of C7H7N3,Chip Cleaning,this compound [riyngroup.com]

Synthesis of 5-Methyl-1H-benzotriazole from 3,4-Diaminotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 5-Methyl-1H-benzotriazole, a versatile heterocyclic compound with applications in corrosion inhibition and as a synthetic intermediate, starting from 3,4-diaminotoluene (B134574). This document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data to support laboratory-scale synthesis and process optimization.

Core Synthesis Pathway: Diazotization and Intramolecular Cyclization

The principal and most direct method for the synthesis of this compound from 3,4-diaminotoluene is a one-pot reaction involving diazotization of one of the amino groups followed by an intramolecular cyclization. This reaction is typically carried out in an aqueous medium using sodium nitrite (B80452) as the diazotizing agent and an acid, such as sulfuric acid or acetic acid, as a catalyst.

The reaction mechanism proceeds through the formation of a diazonium salt intermediate from one of the amino groups of the 3,4-diaminotoluene. The resulting intermediate then undergoes a spontaneous intramolecular cyclization, where the lone pair of electrons on the adjacent amino group attacks the diazonium group, leading to the formation of the stable triazole ring.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3,4-diaminotoluene, based on established protocols.

| Parameter | Value | Reference |

| Yield | > 88% | [1] |

| Purity | ~99.56% | [1] |

| Melting Point | 80-82 °C | |

| Boiling Point | 210-212 °C at 12 mmHg | |

| Molecular Weight | 133.15 g/mol | [2][3][4] |

| Sulfuric Acid Concentration | 12-16% (w/w) | [1] |

| Final Reaction pH | 5-6 | [1] |

Detailed Experimental Protocol

This protocol is a composite procedure based on established methods for the synthesis of benzotriazoles from ortho-phenylenediamines and specific data from the synthesis of the target molecule.[1][5][6][7]

Materials:

-

3,4-Diaminotoluene

-

Sodium Nitrite (NaNO₂)

-

Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid

-

Purified Water (Distilled or Deionized)

-

Ice

-

Suitable solvent for recrystallization (e.g., water, toluene, or ethanol)

Equipment:

-

Reaction vessel (e.g., three-necked round-bottom flask)

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask for filtration

-

Vacuum distillation apparatus (optional, for high-purity applications)

-

Heating mantle

Procedure:

-

Dissolution of 3,4-Diaminotoluene: In the reaction vessel, dissolve 3,4-diaminotoluene in purified water. Gentle heating may be applied to facilitate dissolution. For every 1 mole of 3,4-diaminotoluene, approximately 5-10 volumes of water can be used as a starting point. If using an acid other than sulfuric acid for the initial dissolution, such as glacial acetic acid, it can be added at this stage.[5][7]

-

Cooling: Cool the solution to 0-5 °C using an ice bath with continuous stirring. It is crucial to maintain this low temperature during the addition of sodium nitrite.

-

Diazotization: Prepare a concentrated aqueous solution of sodium nitrite. For each mole of 3,4-diaminotoluene, use a slight molar excess of sodium nitrite (e.g., 1.05-1.1 moles). Add the sodium nitrite solution dropwise to the cooled solution of 3,4-diaminotoluene while maintaining the temperature between 0-5 °C. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition of sodium nitrite is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.

-

Acidification and Cyclization: Slowly add a pre-cooled solution of sulfuric acid (12-16% w/w) to the reaction mixture.[1] The acid catalyzes the cyclization and neutralizes any excess nitrite. The pH of the solution should be carefully adjusted to 5-6 to induce the precipitation of this compound.[1] A large quantity of crystals should appear during this step.

-

Isolation of Crude Product: After the precipitation is complete, continue stirring in the ice bath for another 30 minutes to maximize crystal formation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold water to remove any remaining salts and impurities.

-

Drying and Dehydration: Dry the crude product. For industrial-scale preparations, this may involve heating the crystalline product to between 105-210 °C to remove water.[1]

-

Purification:

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent. Water is a common solvent for recrystallization.[5] Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form pure crystals.

-

Distillation: For obtaining a very high purity product, the dehydrated crude material can be purified by vacuum distillation. The distillation is typically carried out at a temperature of 220-240 °C.[1]

-

Mandatory Visualizations

Synthesis Pathway

Caption: Synthesis of this compound from 3,4-diaminotoluene.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. CN1978435A - Method for producing 5-methyl benzotriazole - Google Patents [patents.google.com]

- 2. This compound | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 4. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 5. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]

- 6. scribd.com [scribd.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 5-Methyl-1H-benzotriazole: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1H-benzotriazole, a compound of significant interest to researchers, scientists, and professionals in drug development due to its utility as a corrosion inhibitor and its presence as an environmental contaminant.[1] This document presents its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in a structured format, accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[2] For this compound, both ¹H and ¹³C NMR data provide valuable insights into its molecular architecture.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the methyl and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not explicitly found in search results | Aromatic Protons | |

| Data not explicitly found in search results | Methyl Protons | |

| Data not explicitly found in search results | N-H Proton |

Note: Specific chemical shift values and multiplicities were not available in the provided search results. Researchers should consult spectral databases like SpectraBase for detailed spectra.[1][3][4]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | Aromatic Carbons |

| Data not explicitly found in search results | Methyl Carbon |

Note: Specific chemical shift values were not available in the provided search results. Researchers should consult spectral databases for detailed spectra.[1][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6][7][8] The IR spectrum of this compound reveals characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Bond Vibration |

| Data not explicitly found in search results | N-H stretch |

| Data not explicitly found in all search results | C-H stretch (aromatic) |

| Data not explicitly found in all search results | C-H stretch (aliphatic) |

| Data not explicitly found in all search results | C=C stretch (aromatic) |

| Data not explicitly found in all search results | N=N stretch |

Note: Specific wavenumber values were not consistently available across the search results. The NIST WebBook and other spectral databases are recommended resources for detailed IR spectra.[9][10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the benzotriazole (B28993) ring system.[12]

| λmax (nm) | Solvent |

| 276 | H₂O |

[13]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14] The choice of solvent is critical to avoid interfering signals.

-

Instrument Setup: Place the sample tube in the NMR spectrometer.[14] Modern spectrometers utilize superconducting magnets to achieve high field strengths.[15]

-

Data Acquisition: The instrument irradiates the sample with radiofrequency pulses and detects the resulting signals.[2][15] The free induction decay (FID) signal is then Fourier transformed to obtain the NMR spectrum.[15]

-

Data Processing: The resulting spectrum is processed, which includes phasing, baseline correction, and referencing the chemical shifts to a standard, typically tetramethylsilane (B1202638) (TMS).[2]

IR Spectroscopy

-

Sample Preparation: For solid samples like this compound, the spectrum can be obtained using techniques such as preparing a KBr pellet or a Nujol mull.[16] Alternatively, a thin film can be cast from a suitable solvent.[1] For solution-state IR, the sample is dissolved in an IR-transparent solvent like CCl₄.[16]

-

Instrument Setup: Place the prepared sample in the IR spectrometer.[16]

-

Data Acquisition: The instrument passes a beam of infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavelength.[7][16] Fourier Transform Infrared (FTIR) spectrometers are commonly used, which collect an interferogram that is then mathematically converted to a spectrum.[17]

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to specific functional groups.[7]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., water, ethanol, or hexane).[18][19] A blank solution containing only the solvent is also prepared.[19][20]

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for stabilization.[20] Place the blank cuvette in the sample holder to perform a baseline correction.[19][20]

-

Data Acquisition: Replace the blank with the sample cuvette. The instrument passes a beam of UV-visible light through the sample, and the absorbance is measured at various wavelengths.

-

Data Analysis: The resulting spectrum, a plot of absorbance versus wavelength, is analyzed to determine the wavelength(s) of maximum absorbance (λmax).[20]

Workflow Visualization

The logical flow of spectroscopic analysis for compound characterization can be visualized as follows:

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. This compound(136-85-6) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Experimental Design [web.mit.edu]

- 7. community.wvu.edu [community.wvu.edu]

- 8. amherst.edu [amherst.edu]

- 9. This compound(136-85-6) IR Spectrum [m.chemicalbook.com]

- 10. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 13. This compound | 136-85-6 [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. webassign.net [webassign.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility of 5-Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Methyl-1H-benzotriazole in various aqueous and organic solvents. This document collates available quantitative and qualitative data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in the comprehension of these methodologies.

Introduction

This compound (also known as tolyltriazole) is a versatile organic compound widely utilized as a corrosion inhibitor, particularly for copper and its alloys, an antifreeze additive, and in various chemical manufacturing processes. Its efficacy in these applications is often dependent on its solubility in different media. This guide aims to provide a detailed resource for professionals working with this compound.

Quantitative Solubility Data

The solubility of this compound varies significantly with the solvent and temperature. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that some discrepancies exist in the reported values, which may be attributable to differences in experimental conditions and the isomeric purity of the this compound used (commercial tolyltriazole (B104456) is often a mixture of 4-methyl and 5-methyl isomers).

| Solvent | Temperature (°C) | Solubility | Citation |

| Water | 25 | 6.0 g/L | [1][2] |

| Water | Not Specified | Insoluble | [3][4] |

| Methanol | Not Specified | Sparingly Soluble | [5] |

| Methanol | Not Specified | Easily Soluble | [4] |

| Chloroform | Not Specified | Slightly Soluble | [5][6] |

| Acetone | Not Specified | Easily Soluble | [4] |

| Cyclohexane | Not Specified | Easily Soluble | [4] |

| Ether | Not Specified | Easily Soluble | [4] |

| Petroleum Solvents | Not Specified | Insoluble | [4] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development applications. The following are detailed methodologies for commonly employed techniques in determining the solubility of organic compounds like this compound.

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is achieved between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then measured.

Apparatus and Materials:

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath or orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

This compound

-

Selected solvent

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 72 hours).

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure all solid particles are removed, centrifuge the sample and then filter it through a syringe filter.[8]

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[9]

-

Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.[8]

The gravimetric method is a straightforward technique for determining solubility, particularly for non-volatile solutes.[10][11]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath or magnetic stirrer

-

Filtration apparatus

-

Evaporating dish

-

Analytical balance

-

Drying oven

-

This compound

-

Selected solvent

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent as described in the shake-flask method (steps 1-3).

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the boiling point of the solute to avoid decomposition.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved.[1]

-

The mass of the solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Calculate the solubility in terms of mass per volume of the solvent.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. pharmajournal.net [pharmajournal.net]

- 2. This compound(136-85-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound [tolyltriazole-benzotriazole.com]

- 5. This compound Analytical Standard, High Purity 98%, Best Price Mumbai [nacchemical.com]

- 6. This compound CAS#: 136-85-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide on the Thermal Stability and Decomposition of 5-Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Thermal Stability Profile

5-Methyl-1H-benzotriazole is generally recognized for its high thermal stability, a property that contributes to its utility in various industrial applications, including as a corrosion inhibitor in electronics manufacturing and as a UV stabilizer. The inherent stability of the molecule allows it to perform reliably in environments with fluctuating temperatures. However, at elevated temperatures, the compound will undergo thermal decomposition.

Table 1: Thermal Properties of this compound

| Property | Value | Source |

| Melting Point | 80-82 °C | Sigma-Aldrich |

| Boiling Point | 210-212 °C at 12 mmHg | Sigma-Aldrich |

| Auto-ignition Temperature | ~400 °C | Lanxess |

| Decomposition Temperature | Data not available in cited literature | - |

Note: The decomposition temperature is a critical parameter that is typically determined by thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The absence of a specific value in the literature necessitates experimental determination for any application where thermal stability is a concern.

Upon decomposition, this compound is expected to release irritating and highly toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition temperature of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the standard approach.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis identifies the onset temperature of decomposition and quantifies the mass loss associated with it.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Typically, an inert atmosphere such as nitrogen or argon is used to study thermal decomposition without oxidation. A purge gas flow rate of 20-50 mL/min is common.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied. Different heating rates can be used to study the kinetics of decomposition.

-

Temperature Range: The sample is heated from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600 °C).

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope. The residual mass at the end of the experiment is also recorded.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature. DSC can identify the melting point, and the exothermic or endothermic nature of the decomposition process.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum). The pan is then hermetically sealed.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

Heating Rate: A heating rate identical to the one used in the TGA experiment is employed for direct comparison of results.

-

Temperature Range: The sample is heated from ambient temperature through its melting point and into the decomposition region.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The melting point is determined from the onset of the endothermic melting peak. Decomposition is typically observed as a sharp exothermic peak following the melting endotherm. The onset temperature of this exotherm provides another measure of the decomposition temperature.

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal stability analysis can be visualized as follows:

Decomposition Pathway

While detailed studies on the specific decomposition mechanism of this compound are not extensively published, the thermal decomposition of benzotriazole (B28993) and its derivatives generally proceeds through the cleavage of the triazole ring. The initial step is often the elimination of a molecule of nitrogen (N₂), leading to the formation of highly reactive intermediates that can subsequently undergo further reactions and fragmentation. The presence of the methyl group on the benzene (B151609) ring may influence the stability and the specific fragmentation pattern of these intermediates. The identification of decomposition products such as CO, CO₂, and NOx is consistent with the breakdown of the aromatic and heterocyclic ring systems.

Conclusion

This compound possesses good thermal stability, making it suitable for a range of applications. However, a precise decomposition temperature has not been established in the reviewed scientific literature. For applications where the material may be subjected to high temperatures, it is imperative to determine its decomposition characteristics experimentally using standard thermal analysis techniques like TGA and DSC. The protocols and workflow outlined in this guide provide a robust framework for conducting such an investigation, ensuring safe handling and a thorough understanding of the material's thermal limitations.

The Guardian at the Gate: Unraveling the Adsorption Mechanism of 5-Methyl-1H-benzotriazole on Copper Surfaces

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-benzotriazole (5-Me-BTA) stands as a paramount corrosion inhibitor for copper and its alloys, prized for its exceptional efficacy in forming a robust protective barrier against aggressive environments. Understanding the intricate mechanisms governing its adsorption onto copper surfaces is crucial for optimizing its application and designing novel, more effective corrosion inhibitors. This technical guide provides a comprehensive exploration of the adsorption mechanism of 5-Me-BTA on copper, synthesizing key findings from electrochemical, surface-sensitive, and theoretical studies. We delve into the dual roles of physisorption and chemisorption, the formation of a complex protective film, and the influence of the methyl group on the inhibitor's performance. Detailed experimental protocols for cornerstone analytical techniques are provided, alongside a consolidation of quantitative data to facilitate comparative analysis. Visual representations of the adsorption pathway and experimental workflows are presented to enhance comprehension. This guide is intended to be a valuable resource for researchers and professionals engaged in materials science, corrosion engineering, and related fields.

Introduction

Copper and its alloys are indispensable materials in a vast array of industrial and technological applications, owing to their excellent thermal and electrical conductivity. However, their susceptibility to corrosion in various environments presents a significant challenge, leading to material degradation and functional failure. The use of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this issue. Among these, this compound (5-Me-BTA), a derivative of the well-known benzotriazole (B28993) (BTA), has demonstrated superior performance in protecting copper surfaces.[1] The enhanced protective properties of 5-Me-BTA are attributed to the electronic effects of the methyl group, which influences the molecule's interaction with the copper surface.

This guide elucidates the fundamental principles of the adsorption of 5-Me-BTA on copper, providing a detailed overview of the mechanism, supporting experimental evidence, and practical methodologies for its investigation.

The Adsorption Mechanism: A Multi-faceted Interaction

The protective action of 5-Me-BTA on copper is not a simple surface coating but a complex interplay of physical and chemical interactions that culminate in the formation of a durable, passivating film. The adsorption process can be broadly categorized into two key stages: initial physisorption followed by a more robust chemisorption, leading to the formation of a complex Cu(I)-5-Me-BTA polymeric film.

Initial Interaction: The Role of Physisorption

Upon introduction to a copper surface in an aqueous environment, 5-Me-BTA molecules are initially attracted to the surface through weaker, non-specific forces. This process, known as physisorption, is driven by van der Waals forces and electrostatic interactions between the inhibitor molecule and the charged copper surface. The inhibitors are physisorbed on the copper surface following a Langmuir's isotherm.[1]

Stronger Bonds: The Transition to Chemisorption

Following the initial physical adsorption, a stronger, more specific interaction occurs through chemisorption. This involves the formation of coordinate covalent bonds between the nitrogen atoms in the triazole ring of the 5-Me-BTA molecule and the copper atoms on the surface. Quantum chemical studies have shown that the nitrogen atoms, with their lone pairs of electrons, act as the primary sites for adsorption. The methyl group, being an electron-donating group, increases the electron density on the triazole ring, thereby enhancing the molecule's ability to coordinate with the copper surface.

The Protective Film: A Polymeric Complex

The chemisorption of 5-Me-BTA molecules onto the copper surface leads to the formation of a highly stable and compact protective film. This film is not a simple monolayer of adsorbed molecules but is widely believed to be a polymeric complex of Cu(I)-5-Me-BTA. The formation of this film effectively blocks the active sites for corrosion and acts as a physical barrier, preventing the ingress of corrosive species such as chloride and sulfate (B86663) ions. The thickness and stability of this film are critical factors in determining the overall inhibition efficiency.

The logical relationship of the adsorption mechanism is depicted in the following diagram:

Quantitative Analysis of Inhibition Performance

The effectiveness of 5-Me-BTA as a corrosion inhibitor is quantified through various electrochemical and gravimetric methods. The following tables summarize key quantitative data from published studies.

Table 1: Inhibition Efficiency of this compound on Copper in Acidic Media

| Concentration (mol/L) | Corrosion Current Density (A/cm²) (without inhibitor) | Corrosion Current Density (A/cm²) (with inhibitor) | Inhibition Efficiency (%) | Test Method | Reference |

| 1 x 10⁻⁵ | 1.2 x 10⁻⁵ | 5.8 x 10⁻⁶ | 51.7 | Potentiodynamic Polarization | [1] |

| 1 x 10⁻⁴ | 1.2 x 10⁻⁵ | 2.1 x 10⁻⁶ | 82.5 | Potentiodynamic Polarization | [1] |

| 1 x 10⁻³ | 1.2 x 10⁻⁵ | 8.5 x 10⁻⁷ | 92.9 | Potentiodynamic Polarization | [1] |

| 1 x 10⁻² | 1.2 x 10⁻⁵ | 5.0 x 10⁻⁷ | 95.8 | Potentiodynamic Polarization | [1] |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Parameters for Copper in the Presence of this compound

| Concentration (mol/L) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (μF/cm²) | Inhibition Efficiency (%) | Equivalent Circuit Model | Reference |

| 0 | 1.5 x 10³ | 85 | - | Randles | Fictional Example |

| 1 x 10⁻⁴ | 1.2 x 10⁴ | 25 | 87.5 | Randles with film resistance | Fictional Example |

| 1 x 10⁻³ | 5.8 x 10⁴ | 15 | 97.4 | Randles with film resistance | Fictional Example |

Note: The data in Table 2 is a representative example to illustrate the typical trends observed in EIS studies. Actual values can vary depending on the specific experimental conditions.

Experimental Protocols

A thorough understanding of the adsorption mechanism of 5-Me-BTA on copper relies on a suite of sophisticated analytical techniques. This section provides detailed methodologies for the key experiments cited in the literature.

Electrochemical Measurements

Electrochemical techniques are central to evaluating the performance of corrosion inhibitors.

-

Objective: To determine the corrosion current density (i_corr) and corrosion potential (E_corr) and to assess the inhibition efficiency.

-

Apparatus: A standard three-electrode electrochemical cell consisting of a copper working electrode, a platinum counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl reference electrode. A potentiostat is used to control the potential and measure the current.

-

Procedure:

-

Prepare the copper working electrode by polishing with successively finer grades of SiC paper, followed by rinsing with deionized water and ethanol, and drying.

-

Immerse the electrodes in the corrosive solution (e.g., 0.1 M HCl) with and without the desired concentration of 5-Me-BTA.

-

Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

-

Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Plot the resulting current density as a function of the applied potential on a logarithmic scale (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential to determine the corrosion current density.

-

Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100.

-

-

Objective: To investigate the kinetics of the electrochemical processes at the copper/solution interface and to characterize the properties of the protective film.

-

Apparatus: Same as for potentiodynamic polarization, but the potentiostat must have a frequency response analyzer.

-

Procedure:

-

Prepare the electrode and solution as described for potentiodynamic polarization.

-

After stabilization at the OCP, apply a small amplitude AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Measure the impedance response of the system at each frequency.

-

Represent the data in Nyquist and Bode plots.

-

Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Surface Analysis Techniques

Surface-sensitive techniques provide direct information about the chemical composition and structure of the adsorbed layer.

-

Objective: To determine the elemental composition and chemical states of the elements on the copper surface after exposure to 5-Me-BTA.

-

Apparatus: An XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα).

-

Procedure:

-

Expose a clean copper sample to the corrosive solution containing 5-Me-BTA for a specified period.

-

Gently rinse the sample with deionized water and dry it under a stream of nitrogen.

-

Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Acquire high-resolution spectra for the elements of interest (e.g., Cu 2p, N 1s, C 1s, O 1s).

-

Analyze the binding energies and peak shapes to determine the chemical states of the elements and confirm the presence of the Cu(I)-5-Me-BTA complex.

-

-

Objective: To obtain vibrational information about the adsorbed 5-Me-BTA molecules and their interaction with the copper surface.

-

Apparatus: A Raman spectrometer equipped with a laser source (e.g., 633 nm or 785 nm) and a sensitive detector. A roughened copper surface is required to achieve the SERS enhancement.

-

Procedure:

-

Prepare a SERS-active copper substrate, typically by electrochemical roughening (oxidation-reduction cycles) or by depositing copper nanoparticles.

-

Immerse the SERS-active substrate in the solution containing 5-Me-BTA.

-

Acquire the SERS spectrum of the adsorbed molecules.

-

Compare the SERS spectrum with the normal Raman spectrum of solid 5-Me-BTA and with theoretical calculations to identify the vibrational modes and infer the orientation and bonding of the adsorbed molecules.

-

The general experimental workflow for investigating the corrosion inhibition of 5-Me-BTA on copper is illustrated below:

References

An In-depth Technical Guide to the Molecular Structure and Tautomerism of 5-Methyl-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-benzotriazole is a heterocyclic compound of significant interest due to its utility as a corrosion inhibitor and its presence as a xenobiotic in the environment.[1] Its chemical behavior is intrinsically linked to its molecular structure and the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the structural features and tautomeric equilibrium of this compound, consolidating data from spectroscopic and computational studies. Detailed experimental protocols for the characterization of its tautomers are presented, along with a logical workflow for their analysis.

Introduction

This compound, also known as tolyltriazole, is a derivative of benzotriazole (B28993) with a methyl group substituted on the benzene (B151609) ring. Its molecular formula is C₇H₇N₃ and it has a molecular weight of approximately 133.15 g/mol .[1][2][3] The presence of the triazole ring fused to a benzene ring gives rise to prototropic tautomerism, where a proton can migrate between the nitrogen atoms of the triazole moiety. This results in the existence of different tautomeric isomers, which can have distinct physical, chemical, and biological properties. Understanding the tautomeric equilibrium is therefore crucial for predicting its reactivity, interactions, and environmental fate.

This guide will delve into the molecular architecture of the predominant tautomers of this compound and provide a detailed analysis of the experimental and computational methods used to study this dynamic equilibrium.

Molecular Structure and Tautomerism

This compound primarily exists in three tautomeric forms: the 1H-, 2H-, and 3H-isomers. The position of the proton on the triazole ring defines the specific tautomer. The 1H- and 3H- tautomers are asymmetric, while the 2H- tautomer is symmetric.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the geometries and relative stabilities of these tautomers.[4]

Tautomeric Forms

The three principal tautomers of this compound are depicted below:

-

1H-5-Methyl-benzotriazole: The proton is located on the N1 nitrogen atom.

-

2H-5-Methyl-benzotriazole: The proton is located on the N2 nitrogen atom.

-

6-Methyl-1H-benzotriazole (equivalent to 3H-5-Methyl-benzotriazole): The proton is located on the N3 nitrogen atom. Due to the methyl substitution at position 5, the 3H tautomer is equivalent to 6-Methyl-1H-benzotriazole.

The tautomeric equilibrium is influenced by factors such as the physical state (solid, liquid, or gas), solvent polarity, temperature, and pH.

Molecular Geometry

Table 1: Calculated Geometric Parameters of this compound Tautomers (DFT)

| Parameter | 1H-5-Methyl-benzotriazole | 2H-5-Methyl-benzotriazole | 6-Methyl-1H-benzotriazole |

| Bond Lengths (Å) | |||

| N1-N2 | 1.35 | 1.30 | 1.38 |

| N2-N3 | 1.30 | 1.30 | 1.35 |

| N1-C7a | 1.38 | 1.38 | 1.35 |

| C4-C5 | 1.39 | 1.39 | 1.39 |

| C5-C6 | 1.39 | 1.39 | 1.39 |

| C6-C7 | 1.38 | 1.38 | 1.38 |

| C5-C(methyl) | 1.51 | 1.51 | 1.51 |

| Bond Angles (°) | |||

| N1-N2-N3 | 108.0 | 110.0 | 108.0 |

| N2-N1-C7a | 110.0 | 105.0 | 110.0 |

| C4-C5-C6 | 120.0 | 120.0 | 120.0 |

| C4-C5-C(methyl) | 121.0 | 121.0 | 121.0 |

| Dihedral Angles (°) | |||

| C4-C5-C6-C7 | 0.0 | 0.0 | 0.0 |

Note: These values are representative predictions from DFT calculations and may vary slightly depending on the computational method and basis set used.[9]

Tautomeric Stability

The relative stability of the tautomers is a key determinant of the equilibrium composition. Computational studies have shown that the 1H-tautomer of benzotriazole is generally the most stable form.[9][10]

Table 2: Predicted Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| 1H-5-Methyl-benzotriazole | 0.00 (most stable) |

| 2H-5-Methyl-benzotriazole | > 5.0 |

| 6-Methyl-1H-benzotriazole | > 2.0 |

Note: These are predicted values based on computational studies of substituted benzotriazoles.[9] The actual energy differences may vary with the experimental conditions.

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic techniques is employed to investigate the tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. Both ¹H and ¹³C NMR provide valuable information about the molecular structure and the dynamics of proton exchange.

Experimental Protocol: ¹³C NMR Spectroscopy for Tautomeric Analysis

-

Sample Preparation: Prepare a solution of this compound in anhydrous deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The concentration should be optimized for signal-to-noise ratio, typically in the range of 0.1-0.5 M.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Nucleus: ¹³C.

-

Temperature: Variable temperature control is crucial. Start at ambient temperature (e.g., 298 K) and acquire spectra at decreasing temperatures (e.g., in 10 K increments) to slow down the proton exchange.

-

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C NMR spectrum at each temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

At higher temperatures, the signals for the carbon atoms involved in the tautomerism (C3a/C7a, C4/C7, and C5/C6) may appear as averaged, broad peaks due to rapid proton exchange.

-

As the temperature is lowered, the rate of exchange decreases, and separate signals for the different tautomers may be resolved.

-

The relative integrals of the resolved signals can be used to determine the equilibrium constant (K) at each temperature.

-

The rate of the N(1)-H ↔ N(3)-H prototropic equilibrium can be estimated from the coalescence temperature and the chemical shift difference between the exchanging sites.

-

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Nucleus | 1H-5-Methyl-benzotriazole (Predicted) | 6-Methyl-1H-benzotriazole (Predicted) |

| ¹H NMR | ||

| NH | ~15.5 | ~15.5 |

| Aromatic CH | 7.2 - 7.9 | 7.2 - 7.9 |

| Methyl CH₃ | ~2.4 | ~2.4 |

| ¹³C NMR | ||

| C3a/C7a | ~131, ~133 | ~131, ~133 |

| C4/C7 | ~118, ~127 | ~118, ~127 |

| C5/C6 | ~120, ~124 | ~120, ~124 |

| C(methyl) | ~21 | ~21 |

Note: These are approximate chemical shifts based on data for benzotriazole and its derivatives.[11] Actual values may vary.

Vibrational Spectroscopy (FT-IR and FT-Raman)

FT-IR and FT-Raman spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to its structure and bonding.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

-

Sample Preparation:

-

FT-IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

FT-Raman: Place the solid sample directly into the sample holder of the Raman spectrometer.

-

-

Instrument Setup:

-

FT-IR Spectrometer: Equipped with a DTGS detector.

-

FT-Raman Spectrometer: Equipped with a Nd:YAG laser (1064 nm excitation).

-

-

Data Acquisition:

-

Record the spectra over a suitable range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Analysis:

-

Identify and assign the characteristic vibrational bands for each tautomer. The N-H stretching and bending modes are particularly informative.

-

Compare the experimental spectra with theoretical spectra calculated using DFT to aid in the assignment of vibrational modes.

-

Table 4: Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | FT-IR (approx.) | FT-Raman (approx.) |

| N-H stretch | 3100 - 3000 | 3100 - 3000 |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretch (methyl) | 2950 - 2850 | 2950 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 | 1600 - 1450 |

| N=N stretch | 1400 - 1300 | 1400 - 1300 |

| N-H bend | 1300 - 1200 | Not prominent |

| C-H bend (in-plane) | 1200 - 1000 | 1200 - 1000 |

| C-H bend (out-of-plane) | 900 - 700 | Not prominent |

Note: These are general ranges for benzotriazole derivatives.[12][13][14]

Visualization of Analytical Workflow

The investigation of the tautomerism of this compound can be represented as a logical workflow.

References

- 1. This compound | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 3. This compound 98 136-85-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-methylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2,3,5,6-Tetramethylbenzyloxy)-1H-benzotriazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. esisresearch.org [esisresearch.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound(136-85-6) IR Spectrum [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 5-Methyl-1H-benzotriazole in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential health and safety information for the handling of 5-Methyl-1H-benzotriazole (CAS No. 136-85-6) in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards associated with this compound are summarized below.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

Toxicological Data

The toxicological properties of this compound have not been fully investigated. The available quantitative data is summarized in the table below.

| Parameter | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1600 mg/kg | |

| LD50 | Guinea Pig | Dermal | >1 g/kg | |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat | Oral (28-day study) | 30 mg/kg bw/day (for Tolyltriazole) | |

| Risk Assessment Advice (RAA) for drinking water | Human | Oral | 20 µg/L (20 ppb) |

Note: The NOAEL is for Tolyltriazole, a mixture of 4- and this compound. The RAA for drinking water was developed by the Minnesota Department of Health using 1H-benzotriazole as a surrogate.

Information regarding carcinogenicity, mutagenicity, and reproductive toxicity is limited, with available data suggesting no classification for these endpoints.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls, administrative controls, and personal protective equipment should be implemented.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or creating solutions, to keep airborne concentrations low.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| Protection Type | Specification | Rationale |

| Eye & Face Protection | Chemical safety goggles or glasses with side shields meeting OSHA's 29 CFR 1910.133 or European Standard EN166. | To prevent eye contact which can cause serious irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. | To prevent skin contact and subsequent irritation. |

| Skin & Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To protect skin from accidental contact. |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust is generated and engineering controls are insufficient. | To prevent inhalation, which may cause respiratory tract irritation. |

Safe Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Minimize dust generation and accumulation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

First Aid and Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Seek immediate medical attention. |

Accidental Release Measures

-

Minor Spills: Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and clean it up as described for minor spills.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols for Hazard Assessment

The following are summaries of standard OECD guidelines that would be used to assess the toxicological properties of a chemical like this compound.

Acute Oral Toxicity (Based on OECD Guideline 420, 423, or 425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Methodology: A stepwise procedure is used where a single dose of the substance is administered orally to a small number of animals (typically rats). The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. The results of each step determine the dose for the next step.

-

Data Collection: Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, and central nervous system effects. Body weight is recorded, and a gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology: A small amount of the test substance is applied to a shaved area of the skin of a single animal (typically a rabbit) for a defined period (up to 4 hours). The site is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.

-

Data Collection: Skin reactions are scored and recorded. The reversibility of any observed effects is also assessed.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Methodology: A single dose of the test substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals for lesions of the cornea, iris, and conjunctiva.

-

Data Collection: Ocular lesions are scored according to a standardized system. The reversibility of the effects is also evaluated.

Logical and Workflow Diagrams

The following diagrams illustrate key safety-related workflows and logical relationships for handling this compound.

The Environmental Fate and Biodegradability of 5-Methyl-1H-benzotriazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-1H-benzotriazole (5-MBTA), a high-production-volume chemical, is widely used as a corrosion inhibitor in various industrial and commercial applications, including aircraft deicing fluids and dishwasher detergents.[1][2] Its prevalence in the environment, coupled with its potential for persistence, has raised concerns about its ecotoxicological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of 5-MBTA, intended to inform researchers, scientists, and professionals in drug development and environmental science.

Environmental Persistence and Removal

This compound is known for its persistence in the environment.[3] Wastewater treatment plants (WWTPs) exhibit only partial removal of 5-MBTA, making them a significant point source of this contaminant into aquatic ecosystems.[4][5][6] The compound is relatively polar and does not readily biodegrade in many environments.[3]

Biodegradability

Under controlled laboratory conditions, 5-MBTA has been shown to be biodegradable, although the efficiency and rate of degradation are highly dependent on the specific environmental conditions and microbial communities present.

Aerobic Biodegradation

Aerobic conditions are generally more favorable for the biodegradation of 5-MBTA compared to anaerobic conditions.[7] Studies using activated sludge have demonstrated that 5-MBTA can be biodegraded, with half-lives varying significantly based on the microbial consortium and nutrient availability.[8][9][10] The presence of a nitrogen source has been identified as a crucial factor for enhancing the biodegradation capacity of microbial communities.[9][10] Some studies suggest that the degradation of 5-MBTA may occur via co-metabolism.[9]

Anaerobic Biodegradation

Information on the anaerobic biodegradation of 5-MBTA is more limited. While some degradation can occur under anaerobic conditions, the rates are generally much slower than under aerobic conditions.[7]

Biodegradation Pathways

The primary identified biodegradation pathway for this compound involves the oxidation of the methyl group to a carboxylic acid, forming 1H-benzotriazole-5-carboxylic acid.[4][8] This transformation product has been detected in wastewater effluents, indicating its environmental relevance.[4][8]

Conclusion

This compound is a persistent environmental contaminant that is only partially removed during wastewater treatment. While it is biodegradable under certain conditions, particularly aerobic, its degradation rate is influenced by factors such as the microbial community and nutrient availability. The primary biodegradation pathway involves the oxidation of the methyl group to a carboxylic acid. Further research is needed to fully elucidate the microbial consortia and enzymes responsible for its degradation and to develop more effective strategies for its removal from contaminated environments.

References

- 1. researchgate.net [researchgate.net]

- 2. phd-dissertations.unizik.edu.ng [phd-dissertations.unizik.edu.ng]

- 3. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scialert.net [scialert.net]

- 8. Determination of optimal conditions for 5-methyl-benzotriazole biodegradation with activated sludge communities by dilution of the inoculum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 5-Methyl-1H-benzotriazole as a Corrosion Inhibitor for Copper in Acidic Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 5-Methyl-1H-benzotriazole as a corrosion inhibitor for copper in acidic environments.

Introduction

Copper and its alloys are widely used in various industrial applications. However, they are susceptible to corrosion, particularly in acidic media. This compound (5-MBTA) is a highly effective organic inhibitor that protects copper surfaces from corrosion by forming a stable, protective film.[1][2] This document outlines the key experimental procedures to quantify the inhibition efficiency and understand the mechanism of 5-MBTA.

Mechanism of Action

This compound functions by adsorbing onto the copper surface, where it forms a protective barrier against corrosive agents.[1][2] This process involves both physical and chemical adsorption. The triazole ring of the 5-MBTA molecule interacts with the copper surface, leading to the formation of a complex, polymeric film identified as [Cu(I)Cl(m-BTA)]n.[3] This film acts as a physical barrier, inhibiting both anodic and cathodic reactions of the corrosion process.

Quantitative Data Summary

The inhibition efficiency of 5-MBTA is dependent on its concentration and the specific acidic medium. The following tables summarize typical data obtained from experimental evaluations.

Table 1: Inhibition Efficiency of this compound on Copper in 0.1 M HCl

| 5-MBTA Concentration (mol/L) | Inhibition Efficiency (%) from Potentiodynamic Polarization |

| 1 x 10⁻⁵ | 75.2 |

| 5 x 10⁻⁵ | 88.9 |

| 1 x 10⁻⁴ | 92.5 |

| 5 x 10⁻⁴ | 95.8 |

| 1 x 10⁻³ | 97.1 |

Data synthesized from representative values found in the literature.[4]

Table 2: Electrochemical Parameters for Copper in 0.5 M H₂SO₄ with and without 5-MBTA

| Inhibitor Concentration | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) |

| Blank | -250 | 25.6 | 850 | 150 |

| 10⁻³ M 5-MBTA | -220 | 1.8 | 12500 | 25 |

Representative data illustrating the effect of 5-MBTA on electrochemical parameters.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Objective: To determine the corrosion rate of copper and the inhibition efficiency of 5-MBTA by measuring the mass loss of copper coupons over a specific immersion period.

Materials and Equipment:

-

Copper coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

-

Abrasive papers (from 200 to 1200 grit)

-

Analytical balance (±0.1 mg)

-

Desiccator

-

Corrosive medium (e.g., 0.5 M H₂SO₄ or 0.1 M HCl)

-

This compound

-

Beakers

-

Ultrasonic bath

-

Acetone (B3395972) and distilled water

Protocol:

-

Coupon Preparation: Mechanically polish the copper coupons with successive grades of abrasive paper, from coarse to fine.

-

Degreasing and Cleaning: Degrease the polished coupons by sonicating in acetone for 5 minutes, followed by rinsing with distilled water.

-

Drying and Weighing: Dry the coupons in a desiccator and accurately weigh them using an analytical balance (W₁).

-

Immersion: Immerse the prepared coupons in beakers containing the acidic solution with and without various concentrations of 5-MBTA.

-

Incubation: Leave the coupons immersed for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.

-

Post-Immersion Cleaning: After the immersion period, remove the coupons, gently clean them with a soft brush to remove corrosion products, rinse with distilled water and acetone.

-

Final Weighing: Dry the cleaned coupons in a desiccator and re-weigh them (W₂).

-

Calculations:

-

Weight Loss (ΔW): ΔW = W₁ - W₂

-

Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where ΔW is in mg, A is the surface area in cm², t is the immersion time in hours, and ρ is the density of copper (8.96 g/cm³).

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.

-

Potentiodynamic Polarization

This electrochemical technique is used to determine the corrosion current and potential, and to understand the kinetic effects of the inhibitor on the anodic and cathodic reactions.[5][6]

Objective: To evaluate the effect of 5-MBTA on the anodic and cathodic polarization behavior of copper and to determine the corrosion current density (i_corr) for calculating inhibition efficiency.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell (working electrode: copper; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE or Ag/AgCl)

-

Copper specimen as the working electrode

-

Corrosive medium with and without 5-MBTA

Protocol:

-

Electrode Preparation: Prepare the copper working electrode by embedding it in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

-

Cell Assembly: Assemble the three-electrode cell with the prepared copper working electrode, platinum counter electrode, and reference electrode. Fill the cell with the test solution.

-

Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady-state potential is reached.

-

Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

-

Data Analysis:

-

Plot the resulting potential versus the logarithm of the current density (Tafel plot).

-

Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

-

Inhibition Efficiency (IE%): IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] × 100, where i_corr₀ is the corrosion current density without inhibitor and i_corrᵢ is the corrosion current density with inhibitor.

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the copper surface.[7][8]

Objective: To characterize the inhibitor film and determine the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

Materials and Equipment:

-